molecular formula C9H8N2O3 B8798408 5-hydroxy-7-methoxyquinazolin-4(3H)-one CAS No. 379228-50-9

5-hydroxy-7-methoxyquinazolin-4(3H)-one

Cat. No.: B8798408
CAS No.: 379228-50-9
M. Wt: 192.17 g/mol
InChI Key: JNZHMPZNHHJDSS-UHFFFAOYSA-N
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Description

Overview of the Quinazolinone Scaffold in Medicinal Chemistry

The quinazolinone scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a pyrimidinone ring, is a prominent heterocyclic structure in medicinal chemistry. researchgate.net Its structural rigidity, coupled with the presence of multiple sites for functionalization, allows for the creation of diverse chemical libraries with a wide range of pharmacological activities. chemicalbook.comnih.gov Quinazolinone derivatives have been reported to exhibit an impressive array of biological effects, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. nih.govresearchgate.netresearchgate.net The versatility of this scaffold has led to its incorporation into numerous clinically approved drugs, solidifying its importance in modern pharmacology. nih.gov

Historical Context and Evolution of Quinazolinone Research

The first synthesis of a quinazoline (B50416) derivative was reported in the late 19th century, marking the beginning of extensive research into this class of compounds. ijprajournal.com Early investigations focused on their synthesis and basic chemical properties. However, the discovery of the sedative-hypnotic properties of methaqualone in the mid-20th century spurred a significant increase in research, unveiling the vast therapeutic potential of the quinazolinone core. ijprajournal.com Over the decades, advancements in synthetic methodologies and a deeper understanding of biological targets have propelled the evolution of quinazolinone research, leading to the development of highly specific and potent drug candidates.

Role of Quinazolinone Derivatives as Privileged Structures in Drug Discovery

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The quinazolinone scaffold is widely recognized as such a structure. Its ability to interact with a variety of receptors and enzymes is attributed to its unique combination of a hydrophobic aromatic ring system and hydrogen bonding donor/acceptor sites. This inherent promiscuity, when appropriately harnessed through targeted chemical modifications, allows for the rational design of selective ligands for a diverse range of biological targets, making the quinazolinone scaffold a highly sought-after starting point in drug discovery programs.

Scope and Significance of Research on Substituted Quinazolin-4(3H)-one Systems

The 4(3H)-one isomer of quinazolinone is a particularly significant subclass, forming the core of many biologically active compounds. mdpi.comnih.gov Research into substituted quinazolin-4(3H)-one systems is a vibrant and highly productive area of medicinal chemistry. nih.gov The nature and position of substituents on the quinazolinone ring system play a crucial role in determining the pharmacological profile of the resulting derivatives. nih.gov Understanding the structure-activity relationships (SAR) of these compounds is paramount for the optimization of lead candidates and the development of new drugs with improved efficacy and safety profiles. The study of specific substitution patterns, such as that found in 5-hydroxy-7-methoxyquinazolin-4(3H)-one, is essential for mapping the chemical space of this important scaffold and unlocking its full therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

379228-50-9

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-6-8(7(12)3-5)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13)

InChI Key

JNZHMPZNHHJDSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)NC=N2

Origin of Product

United States

Synthesis and Characterization of 5 Hydroxy 7 Methoxyquinazolin 4 3h One

While specific synthetic procedures and detailed characterization data for 5-hydroxy-7-methoxyquinazolin-4(3H)-one are not extensively reported in publicly available literature, general methods for the synthesis of substituted quinazolin-4(3H)-ones can be inferred.

A common and versatile approach to the synthesis of the quinazolin-4(3H)-one core involves the condensation of an appropriately substituted anthranilic acid or its corresponding amide with a suitable one-carbon source, such as formamide (B127407) or formic acid. researchgate.net For the synthesis of this compound, a plausible starting material would be 2-amino-6-hydroxy-4-methoxybenzoic acid or a related derivative.

For a closely related isomer, 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one , a synthesis has been described starting from 2-amino-5-hydroxy-4-methoxybenzoic acid and formamidine (B1211174) acetate (B1210297). chemicalbook.com Another reported synthesis involves the demethylation of 6,7-dimethoxy-3,4-dihydroquinazoline-4-one using L-methionine in methanesulfonic acid. chemicalbook.com This suggests that similar strategies, such as the cyclization of a suitably substituted anthranilamide or the demethylation of a dimethoxy precursor, could potentially be employed for the synthesis of this compound.

The characterization of this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Table 1: Anticipated Physicochemical and Spectroscopic Data for this compound

PropertyAnticipated Value/Characteristic
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Likely a solid at room temperature
¹H NMR Expected signals for aromatic protons, a methoxy (B1213986) group, a hydroxyl group, and an N-H proton. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Resonances corresponding to the carbonyl carbon, aromatic carbons, and the methoxy carbon.
IR Spectroscopy Characteristic absorption bands for N-H, O-H, C=O, and C-O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

It is important to note that the data presented in Table 1 is predictive and requires experimental verification.

Biological Activities and Pharmacological Relevance

Classical Synthetic Routes to Quinazolin-4(3H)-one Derivatives

The foundational methods for constructing the quinazolin-4(3H)-one core have been known for over a century and continue to be widely used due to their reliability and accessibility of starting materials. These classical routes typically involve the condensation and cyclization of ortho-amino benzoic acid derivatives.

Niementowski Quinazoline (B50416) Synthesis for 4(3H)-Quinazolinones

The Niementowski quinazoline synthesis is a classic method that involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. wikipedia.org This reaction is typically carried out at elevated temperatures. ijprajournal.com For the synthesis of this compound, the corresponding substituted anthranilic acid, 2-amino-6-hydroxy-4-methoxybenzoic acid, would be reacted with formamide (B127407). tandfonline.comepstem.net The reaction can also be performed under microwave irradiation, which can significantly reduce the reaction time. ijprajournal.com

ReactantsConditionsProductReference
Anthranilic acid, FormamideHeat, 130–150 °C, 6 hQuinazolin-4(3H)-one ijprajournal.com
Anthranilic acid, FormamideMicrowave (60 W), 20 minQuinazolin-4(3H)-one ijprajournal.com

Reactions from Anthranilic Acid and Derivatives

A variety of synthetic strategies for quinazolin-4(3H)-ones begin with anthranilic acid and its derivatives. One common approach involves the reaction of anthranilic acid with a one-carbon source, such as formic acid or orthoesters, in the presence of an amine. tandfonline.com For instance, anthranilic acid can be condensed with trimethyl orthoformate and an amine under microwave irradiation to yield 3-substituted quinazolin-4(3H)-ones. tandfonline.com

Another important pathway involves the initial acylation of anthranilic acid. For example, anthranilic acid can be treated with acyl chlorides to form N-acyl-anthranilic acids. These intermediates can then be cyclized to form a benzoxazinone, which subsequently reacts with an amine to yield the desired quinazolin-4(3H)-one. nih.gov This multi-step process allows for the introduction of various substituents at the 2- and 3-positions of the quinazolinone ring.

Reactant 1Reactant 2ConditionsProductReference
Anthranilic acidFormamideHeat, 150-160 °C, 8hQuinazolin-4(3H)-one epstem.net
Anthranilic acidFormamideMicrowave irradiationQuinazolin-4(3H)-one epstem.net
5-Bromo anthranilic acid4-ChlorobutyrylchlorideDimethyl formamide, room temp, 3hN-(4-chlorobutyryl)-5-bromo-anthranilic acid nih.gov
N-acyl-anthranilic acidsAcetic anhydride (B1165640), then amineHeatTricyclic 4(3H)-quinazolinone derivatives nih.gov

Approaches Utilizing Isatoic Anhydride

Isatoic anhydride is a versatile precursor for the synthesis of quinazolin-4(3H)-one derivatives. ekb.eg It can react with a variety of nucleophiles to generate the quinazolinone scaffold. For example, the reaction of isatoic anhydride with amidoximes, catalyzed by iron(III) chloride, provides an efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org A one-pot, three-component reaction of isatoic anhydride, an orthoester, and a primary amine or ammonium (B1175870) acetate (B1210297), catalyzed by silica (B1680970) sulfuric acid under solvent-free conditions, has also been reported for the synthesis of 2-substituted quinazolin-4(3H)-ones. rjptonline.org Furthermore, a novel method describes the synthesis of 4(3H)-quinazolinone derivatives through the reaction of isatoic anhydride with benzyl (B1604629) azides in the presence of potassium tert-butoxide in DMSO. osi.lv

Reactant 1Reactant 2Catalyst/ReagentConditionsProductReference
Isatoic anhydrideAmidoximesIron(III) chloride-2-Substituted quinazolin-4(3H)-ones organic-chemistry.org
Isatoic anhydrideOrthoester, Amine/Ammonium acetateSilica sulfuric acidSolvent-free2-Substituted quinazolin-4(3H)-ones rjptonline.org
Isatoic anhydrideBenzyl azidesPotassium tert-butoxideDMSO, 100 °C, 4 h4(3H)-Quinazolinone derivatives osi.lv
Isatoic anhydrideAmidoximesWang resin supported sulfonic acid-2-Substituted Quinazolin-4(3H)-ones benthamdirect.com

Cyclization Reactions of 2-Aminobenzamides with Aldehydes or Nitriles

The condensation of 2-aminobenzamide (B116534) with aldehydes is a direct and widely used method for the synthesis of 2-substituted quinazolin-4(3H)-ones. nih.gov This reaction can be promoted by various catalysts and oxidizing agents. For instance, a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein (B123965) as a photocatalyst and TBHP as an oxidant has been developed. nih.govrsc.org This method is considered green and efficient, proceeding under mild conditions without the need for a metal catalyst. nih.govrsc.org Another approach involves the oxidative cyclization of 2-aminobenzamides with aldehydes under aerobic conditions or in the presence of tert-butyl hydroperoxide (TBHP)-potassium iodide. researchgate.net Additionally, an efficient transition-metal-free route involves the one-pot intermolecular annulation of o-amino benzamides and thiols. rsc.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-AminobenzamideAldehydesFluorescein, TBHP, visible light2-Substituted quinazolin-4(3H)-ones nih.govrsc.org
2-AminobenzamideAldehydesDimethyl sulfoxide, 100-120 °C2-Substituted quinazolin-4(3H)-ones nih.gov
o-Amino benzamidesThiolsTransition-metal and external oxidant free2-Aryl (heteroaryl) quinazolin-4(3H)-one rsc.org

Modern and Advanced Synthetic Strategies for Substituted Quinazolin-4(3H)-ones

In addition to the classical methods, a range of modern synthetic strategies have been developed to provide more efficient, versatile, and environmentally friendly routes to substituted quinazolin-4(3H)-ones. These advanced methods often employ metal catalysts to facilitate novel bond formations and reaction cascades.

Metal-Catalyzed Reactions

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolin-4(3H)-ones, offering high efficiency and broad substrate scope. Various transition metals, including copper, palladium, iron, and cobalt, have been utilized to catalyze the construction of the quinazolinone ring system. nih.govfrontiersin.org

Copper-catalyzed reactions are particularly prominent. For example, a copper-catalyzed domino reaction of alkyl halides and anthranilamides under air affords 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org Another copper-catalyzed method involves the reaction of 2-halobenzamides with nitriles, followed by an intramolecular SNAr reaction. organic-chemistry.org

Palladium catalysis has also been employed in a three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide to construct quinazolin-4(3H)-ones via an isocyanide insertion/cyclization sequence. organic-chemistry.org

More recently, cobalt-catalyzed C-H activation has been used for the synthesis of quinazolines from N-sulfinylimines and benzimidates. nih.gov Iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides also provides a route to quinazolines. frontiersin.org These metal-catalyzed approaches often allow for the synthesis of complex quinazolinone derivatives that may be difficult to access through classical methods.

CatalystReactant 1Reactant 2Reaction TypeProductReference
Copper(I) bromideAlkyl halidesAnthranilamidesDomino reaction2-Substituted quinazolin-4(3H)-ones organic-chemistry.org
Copper2-HalobenzamidesNitrilesNucleophilic addition/SNArQuinazolin-4(3H)-ones organic-chemistry.org
Palladium2-AminobenzamidesAryl halides, tert-butyl isocyanideIsocyanide insertion/cyclizationQuinazolin-4(3H)-ones organic-chemistry.org
Cobalt(III)N-SulfinyliminesBenzimidatesC-H activation4-Aryl/alkoxy-quinazolines nih.gov
Iron(II) chloride(2-Aminophenyl)methanolsBenzamidesAcceptorless dehydrogenative couplingQuinazolines frontiersin.org

One-Pot Synthesis Approaches

One-pot syntheses are highly efficient as they allow multiple reaction steps to occur in a single reaction vessel, which saves time, resources, and reduces waste. researchgate.net Several one-pot methods have been developed for quinazolinone derivatives. A common strategy involves the cyclocondensation of anthranilamides with aldehydes in the presence of iodine to yield 2-substituted 4(3H)-quinazolinones. researchgate.net A three-component condensation of isatoic anhydride, an amine, and an aldehyde can similarly produce 2,3-disubstituted 4(3H)-quinazolinones. researchgate.net

Another approach utilizes N-(2-aminobenzoyl)benzotriazoles, which react with amines and orthoesters or aldehydes under catalyst-free conditions to give various substituted quinazolin-4(3H)-ones. researchgate.net Additionally, a novel one-pot oxidative cyclization of alcohols with 2-aminobenzamides can be achieved without a catalyst, using oxygen as the oxidant, to construct the quinazolinone skeleton. researchgate.net These methods highlight the trend towards more streamlined and efficient synthetic processes in organic chemistry. openmedicinalchemistryjournal.com

Microwave-Assisted and Ultrasound-Promoted Reactions

The use of alternative energy sources like microwaves and ultrasound has significantly advanced the synthesis of heterocyclic compounds, including quinazolinones. nih.gov These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netnih.gov

Microwave irradiation (MWI) has been successfully applied to various quinazolinone syntheses, such as the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. frontiersin.org MWI can dramatically reduce the lengthy reaction times and high temperatures typically required for this method. frontiersin.org Microwave-assisted protocols have been developed for one-pot syntheses involving isatoic anhydride, aldehydes, and amines in water. researchgate.net Iron-catalyzed cyclizations in aqueous media are also efficiently promoted by microwaves. rsc.org

Ultrasound irradiation is another green chemistry tool used to promote organic reactions. tandfonline.comnih.gov It has been employed in the synthesis of various nitrogen-containing heterocycles by enhancing reaction rates and yields through acoustic cavitation. nih.gov The combination of deep eutectic solvents and microwaves represents a particularly green approach to synthesizing 3-substituted-quinazolin-4(3H)-ones. tandfonline.comtandfonline.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

MethodReaction TimeYieldConditionsRef
Conventional Heating3-6 hours48-89%Thermal researchgate.net
Microwave Irradiation10-20 minutes66-97%MWI researchgate.net

Oxidative Cyclization Methods

Oxidative cyclization is a key strategy for the synthesis of quinazolin-4(3H)-ones from precursors like 2-aminobenzamides. nih.govresearchgate.net This process typically involves the condensation of a 2-aminobenzamide with an aldehyde to form a dihydroquinazolinone intermediate, which is then oxidized to the final product. researchgate.netrsc.org

Various oxidants and catalytic systems have been employed for this transformation. A K₂S₂O₈-promoted oxidative tandem cyclization of primary alcohols with 2-aminobenzamides can be achieved under electrolytic conditions, offering a green, metal-free approach. nih.govrsc.org This electrochemical method proceeds at room temperature in a one-pot fashion. nih.gov Another method involves the use of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) to initiate the oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones, leading to pyrrolo[1,2-a]quinazolin-5(1H)-one analogues. beilstein-journals.org Bioinspired cooperative catalytic systems, such as laccase/DDQ, have been used for aerobic oxidative cyclization using air as the ideal oxidant in aqueous media. researchgate.net

Green Chemistry Approaches in Quinazolinone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinazolinones to minimize environmental impact. researchgate.nettandfonline.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. tandfonline.comresearchgate.net

The use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, provides a green alternative to volatile organic solvents for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net One-pot reactions performed under microwave irradiation or in deep eutectic solvents also align with green chemistry principles. tandfonline.comresearchgate.net For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of anthranilic acid, amines, and an orthoester in a microwave reactor. tandfonline.com

Furthermore, the development of catalyst-free methods or the use of abundant, non-toxic catalysts like iron contributes to the greening of quinazolinone synthesis. nih.gov Electrochemical methods that avoid the use of chemical oxidants and operate at room temperature are also considered highly sustainable. nih.govrsc.org The synthesis of quinazolinones from 2‐aminobenzamide using methanol (B129727) as both a C1 source and a green solvent, catalyzed by a copper complex, is another example of a green synthetic method. researchgate.net

Targeted Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from a readily available substituted anthranilic acid derivative. This strategy hinges on the initial construction of the quinazolinone core with methoxy groups at the 5 and 7 positions, followed by a regioselective demethylation to unmask the 5-hydroxyl group.

A proposed synthetic pathway is as follows:

Step 1: Cyclization Reaction. The synthesis would commence with 2-amino-4,6-dimethoxybenzoic acid as the starting material. This precursor contains the necessary amino group and the correct substitution pattern on the aromatic ring, albeit with two methoxy groups. The quinazolinone ring system is then formed via the Niementowski reaction. This involves heating the anthranilic acid with a suitable one-carbon synthon, such as formamide, which serves as both the reagent and solvent. This reaction proceeds through an initial acylation of the amino group, followed by cyclization and dehydration to yield 5,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Selective Demethylation. The crucial step is the regioselective cleavage of the methyl ether at the C-5 position while leaving the C-7 methoxy group intact. The methoxy group at the C-5 position is ortho to the carbonyl group at C-4, which makes it more susceptible to cleavage by Lewis acids. This enhanced reactivity is attributed to the ability of the C-4 carbonyl oxygen and the C-5 methoxy oxygen to form a chelate with the Lewis acid, thereby activating the C-5 methoxy group for nucleophilic attack. Reagents commonly employed for such selective demethylations include boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). Careful control of reaction conditions, such as temperature and stoichiometry of the demethylating agent, is critical to achieve the desired selectivity and prevent cleavage of the more resilient 7-methoxy group.

Strategies for Introducing Hydroxyl and Methoxy Functionalities

The primary strategy for introducing the requisite hydroxyl and methoxy groups is to begin the synthesis with a precursor that already contains these functionalities, or precursors that can be readily converted to them.

Starting Material Selection: The choice of 2-amino-4,6-dimethoxybenzoic acid as the starting material is strategic. This compound incorporates the methoxy groups at the correct positions from the outset. The synthesis of this precursor itself typically starts from simpler aromatic compounds, involving steps like nitration, reduction of the nitro group to an amine, and methoxylation. tylonpharma.in

Regioselective Demethylation: As outlined above, the most effective strategy to introduce the 5-hydroxyl group is through the selective demethylation of a dimethoxy precursor. The electronic environment of the quinazolinone ring favors the cleavage of the 5-methoxy ether due to the chelating effect with the adjacent carbonyl group. This inherent reactivity difference is a key strategic element in the synthesis, precluding the need for more complex protecting group manipulations in the primary synthetic route. This approach is superior to attempting to introduce a hydroxyl group onto a pre-formed quinazolinone ring, which would likely suffer from poor regioselectivity and harsh reaction conditions.

Protection and Deprotection Strategies for Hydroxyl Groups during Synthesis

In syntheses where a hydroxyl group is present from an earlier stage, or if the selective demethylation proves challenging, the use of protecting groups for the hydroxyl function becomes essential. google.com A protecting group masks the reactive hydroxyl moiety, preventing it from interfering with subsequent reactions, and can be removed later in the sequence to reveal the free hydroxyl group. mdpi.com

Common Hydroxyl Protecting Groups: For a synthesis involving a hydroxylated anthranilic acid, several protecting groups could be considered.

Benzyl (Bn) Ethers: Benzyl ethers are robust and stable to a wide range of reaction conditions, including the basic or acidic conditions that might be used for quinazolinone ring formation. They are typically introduced using benzyl bromide or chloride in the presence of a base. The key advantage is their selective removal by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild method that would not affect other functionalities in the molecule.

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) are also widely used. They are introduced using the corresponding silyl chloride and a base like imidazole. Silyl ethers are generally stable to non-acidic conditions but are easily cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), providing an orthogonal deprotection strategy. google.com

Isolation and Purification Techniques for this compound

The final stage of the synthesis involves the isolation of the target compound from the reaction mixture and its purification to a high degree of homogeneity. Given the crystalline nature of many quinazolinone derivatives and the presence of a phenolic hydroxyl group, a combination of standard laboratory techniques is employed.

Initial Work-up: Following the demethylation step, the reaction is typically quenched by the addition of water or a mild acid/base to neutralize the reagents. The crude product may precipitate from the solution and can be collected by filtration. If it remains dissolved, an extraction with an appropriate organic solvent (like ethyl acetate) would be performed to separate the product from inorganic salts. nih.gov

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is allowed to cool slowly. As the solubility decreases with temperature, the target compound crystallizes out, leaving impurities behind in the solvent. A suitable solvent system might be ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane. mdpi.com

Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is the method of choice. The crude mixture is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The components of the mixture travel down the column at different rates depending on their polarity, allowing for their separation. The fractions containing the pure product are then combined and the solvent is removed by evaporation. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, reversed-phase HPLC can be utilized. This technique is particularly effective for separating polar compounds like phenols. The sample is passed through a column with a nonpolar stationary phase (e.g., C18) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov

The purity of the final product is typically assessed using techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods like NMR (¹H and ¹³C) and Mass Spectrometry.

Based on a comprehensive search for "this compound," there is currently insufficient specific preclinical data available in the public domain to construct the detailed article as per the requested outline.

While extensive research exists for the broader class of quinazolin-4(3H)-one derivatives, showing their potential in cancer therapy, specific studies detailing the in vitro anti-proliferative activity, mechanisms of cell cycle arrest and apoptosis, and specific enzyme inhibition profiles for this compound and its direct derivatives could not be located.

Research on various other quinazolin-4(3H)-one analogues demonstrates their significant cytotoxic effects against a range of cancer cell lines, including MCF-7, HepG2, and PC-3. nih.govnih.govresearchgate.net Furthermore, studies on related compounds, such as 8-methoxyquinazoline (B3282709) derivatives, have shown cytotoxic potential and the ability to induce apoptosis. nih.gov The broader class of compounds is also widely investigated for its ability to inhibit key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov

However, to maintain scientific accuracy and strictly adhere to the user's request to focus solely on the chemical compound “this compound,” the article cannot be generated at this time due to the lack of specific research findings for this molecule.

Enzyme Inhibition Studies and Molecular Targeting

Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE10)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Their inhibition can lead to various therapeutic effects, making them attractive drug targets. The quinazoline scaffold has been identified as a promising framework for developing PDE inhibitors.

Research into related quinazoline structures has highlighted their potential for PDE inhibition. For instance, a pharmacophore model based on papaverine, a known PDE10A inhibitor, led to the design of a library of 4-amino-6,7-dimethoxyquinazolines. nih.gov This effort resulted in the discovery of potent and selective PDE10A inhibitors, demonstrating that the 6,7-dimethoxyquinazoline (B1622564) core is a viable starting point for targeting this enzyme family. nih.gov Because PDE10A is involved in regulating signaling pathways downstream of dopamine (B1211576) and glutamate (B1630785) receptors, its inhibition is being explored for improving cognitive deficits in conditions like schizophrenia. researchgate.net Further studies have also noted that methoxyquinazoline derivatives can act as inhibitors of PDE5 and PDE6. grafiati.com While direct studies on this compound are less common, the established activity of structurally similar compounds suggests a strong potential for this specific scaffold in the development of novel PDE inhibitors.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. Their dysregulation is linked to the development of cancer and other diseases. nih.gov Quinazolin-4-one derivatives have emerged as a significant class of HDAC inhibitors.

Specifically, novel series of quinazolin-4(3H)-one derivatives have been designed and synthesized as selective inhibitors of HDAC6, a predominantly cytoplasmic enzyme involved in processes like cell motility. nih.govnih.gov In one study, a series of analogues were developed using the quinazolin-4(3H)-one structure as a "cap group" that interacts with the enzyme surface. nih.gov Among the tested compounds, compound 5b was identified as a potent and selective HDAC6 inhibitor with an IC50 value of 150 nM. nih.gov Another study focused on quinazolin-4-one derivatives containing a hydroxamic acid moiety, a key group for binding to the zinc ion in the HDAC active site. nih.gov This work yielded highly potent and selective HDAC6 inhibitors, with compound (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) showing an IC50 value of 8 nM. nih.gov Furthermore, compound N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f) was highlighted as a promising candidate with an HDAC6 IC50 of 29 nM. nih.gov The selective inhibition of HDAC6 was confirmed by observing the increased acetylation of its substrate, α-tubulin, with minimal effect on histone H3 acetylation. nih.gov

Inhibitory Activity of Quinazolin-4(3H)-one Derivatives against HDAC6
CompoundHDAC6 IC50 (nM)Reference
(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b)8 nih.gov
N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f)29 nih.gov
5b150 nih.gov

Inhibition of Other Kinases (e.g., Cdk4, HER2, PI3K)

Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of cancer. The quinazoline core is a well-established pharmacophore in the design of kinase inhibitors. mdpi.com Derivatives of quinazolin-4(3H)-one have been investigated as inhibitors of multiple kinases involved in cancer cell proliferation and survival.

Studies have demonstrated that these derivatives can effectively inhibit cyclin-dependent kinases (CDKs), human epidermal growth factor receptor 2 (HER2), and phosphoinositide 3-kinase (PI3K). mdpi.comnih.gov A series of quinazolin-4(3H)-one derivatives showed potent inhibitory activity against CDK2, HER2, and EGFR. nih.gov For example, compound 3i displayed excellent inhibitory activity against HER2 with an IC50 value of 0.079 µM, which is comparable to the positive control, lapatinib. nih.gov The same compound also showed potent inhibition of CDK2. nih.gov Another study focusing on CDK2 inhibition identified the ortho-chloro-benzylideneamino derivative 6b as a particularly potent compound with an IC50 of 0.67 µM, similar to the reference inhibitor Roscovitine. nih.gov Furthermore, quinazolin-4(3H)-one based hydroxamic acid derivatives have been reported to inhibit signaling pathways mediated by PI3K. mdpi.com Some derivatives have also been developed as multi-acting inhibitors, targeting HDAC, EGFR, and HER2 simultaneously. otavachemicals.com

Inhibitory Activity of Quinazolin-4(3H)-one Derivatives against Various Kinases
CompoundTarget KinaseIC50 (µM)Reference
3iHER20.079 nih.gov
2hHER20.138 nih.gov
2iHER20.128 nih.gov
3fHER20.132 nih.gov
3gHER20.112 nih.gov
6bCDK20.67 nih.gov

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitosis, making them a key target for anticancer drugs. nih.gov Inhibitors of tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. Several studies have shown that quinazolin-4(3H)-one derivatives can interfere with tubulin dynamics.

A study exploring two families of quinazolin-4(3H)-ones found several compounds that act as tubulin polymerization inhibitors. nih.gov Molecular modeling suggested that these compounds bind within the colchicine (B1669291) binding pocket of tubulin. nih.gov Specifically, compounds 39 , 64 , and 65 demonstrated an ability to reduce microtubule formation, consistent with tubulin inhibition. nih.gov The naphthyl derivative 39 showed complete inhibition of tubulin polymerization and induced G2/M cell cycle arrest, an effect comparable to the known inhibitor nocodazole. nih.gov Another compound, 64 , was identified as a tubulin polymerization inhibitor with sub-micromolar cytotoxicity. nih.gov These findings establish the quinazolin-4(3H)-one scaffold as a novel chemotype for the development of anticancer agents targeting tubulin.

Inhibition of PARP-1 and BRD4

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA damage repair, while Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that regulates the transcription of key oncogenes. Both are significant targets in cancer therapy. The concept of synthetic lethality, where inhibiting two targets simultaneously is effective in killing cancer cells, has driven the development of dual PARP-1 and BRD4 inhibitors. researchgate.netnih.gov

Quinazolin-4(3H)-one derivatives have been designed as dual-target inhibitors of PARP-1 and BRD4. researchgate.net Research has also focused on novel 4-hydroxyquinazoline (B93491) derivatives as potent PARP inhibitors capable of overcoming resistance to existing therapies. nih.gov One such derivative, compound B1 , exhibited a PARP1 IC50 value of 63.81 nM, demonstrating its ability to effectively inhibit the enzyme in vitro. nih.gov The quinazolinone core has been a subject of study for PARP inhibition for some time, with earlier work identifying 2-substituted 8-hydroxyquinazolin-4(3H)-ones as having PARP inhibitory activity. semanticscholar.org

Inhibition of Metabolic Enzymes (e.g., thymidylate synthase, dihydrofolate reductase, α-glucosidase, α-amylase)

Inhibiting key metabolic enzymes is a therapeutic strategy for various diseases, including diabetes and cancer. The enzymes α-glucosidase and α-amylase are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia in type 2 diabetes. nih.gov

While research on this compound derivatives as inhibitors of thymidylate synthase or dihydrofolate reductase is limited, studies on related heterocyclic systems have shown promise against other metabolic enzymes. For instance, hybrids of quinoline, a related nitrogen-containing heterocycle, with 1,3,4-oxadiazole (B1194373) have been evaluated for their inhibitory potential against α-glucosidase and α-amylase. nih.gov These studies found that some compounds were potent α-glucosidase inhibitors with IC50 values in the low micromolar range. nih.gov Although this research was not on the precise quinazolinone scaffold, it suggests the potential for nitrogen-based heterocyclic compounds to be developed as inhibitors of key metabolic enzymes.

Anti-Parasitic Activity (In Vitro)

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Therefore, this article cannot be generated at this time due to the absence of specific preclinical data for the chemical compound of interest.

Antioxidant Activity

The therapeutic potential of quinazolinone derivatives is significantly broadened by their capacity to act as antioxidants. Research into this area has revealed that the quinazolin-4(3H)-one scaffold can be strategically modified to enhance its ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant properties of these compounds are largely influenced by the nature and position of substituents on the quinazolinone core and any attached phenyl rings.

Detailed research findings have consistently shown that the presence of electron-donating groups, particularly hydroxyl (-OH) and methoxy (-OCH3) groups, is crucial for imparting significant antioxidant activity. nih.govmdpi.com These functional groups can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.

Studies on various 2,3-substituted quinazolinone derivatives have established a clear structure-activity relationship. mdpi.com For instance, derivatives bearing multiple hydroxyl groups on a phenyl ring at the 2-position generally exhibit potent radical scavenging and reducing power. nih.govmdpi.com The position of these hydroxyl groups is also critical; compounds with ortho or para dihydroxy substitutions on the phenyl ring have been found to be particularly effective antioxidants. nih.gov This enhanced activity is attributed to the stabilization of the resulting phenoxyl radical through hydrogen bonding or resonance.

Several in vitro assays are commonly employed to quantify the antioxidant potential of this compound derivatives, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govmdpi.com

One study systematically evaluated a series of 2-substituted quinazolin-4(3H)-ones and found that the most potent radical scavenging activity in the DPPH assay was observed for dihydroxy-substituted derivatives. nih.gov Specifically, compounds with the second hydroxyl group in the ortho or para position were more active than those with a meta substitution. nih.gov In the ABTS assay, even monohydroxy derivatives showed notable activity. nih.gov

The following table summarizes the antioxidant activity of selected 2-phenylquinazolin-4(3H)-one derivatives from a comparative study, illustrating the impact of substitution on their radical scavenging potential.

CompoundDPPH Scavenging Activity (EC50 in µM)ABTS Scavenging Activity (EC50 in µM)
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one7.512.0
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one7.29.8
2-(2,4-dihydroxyphenyl)quinazolin-4(3H)-one7.411.1
2-(3-hydroxyphenyl)quinazolin-4(3H)-one>10023.0
2-(4-hydroxyphenyl)quinazolin-4(3H)-one>10069.9

Data sourced from a study on 2-substituted quinazolin-4(3H)-ones. nih.gov

Furthermore, research on other series of phenolic derivatives of quinazolin-4(3H)-one has reinforced these findings. Hybrid molecules that link the quinazolin-4-one scaffold with phenolic moieties have been synthesized and evaluated, with some compounds, particularly those with ortho-diphenolic substitutions, demonstrating stronger antioxidant effects than standard antioxidants like ascorbic acid and Trolox. mdpi.com

Another study investigating 2,3-disubstituted quinazolinones highlighted that derivatives with electron-donating moieties were the most potent antioxidants in the series. mdpi.com The table below presents the DPPH radical scavenging activity for a selection of these compounds, showcasing the influence of different substituents.

Compound IDSubstituentsDPPH Radical Scavenging (%) at 100 µg/mL
Q52-(4-hydroxyphenyl), 3-(4-methoxyphenyl)~66%
Q62-(4-hydroxy-3-methoxyphenyl), 3-(4-methoxyphenyl)~70%
Q72-(3,4-dihydroxyphenyl), 3-(4-methoxyphenyl)~68%
Q32-(4-chlorophenyl), 3-(4-methoxyphenyl)~30%
Q12-phenyl, 3-(4-methoxyphenyl)~6%

Data adapted from a structure-activity relationship study of 2,3-disubstituted quinazolinones. mdpi.com

While direct experimental data on the antioxidant activity of this compound is not extensively documented in the reviewed literature, the established structure-activity relationships for this class of compounds provide a strong basis for its potential efficacy. The presence of a hydroxyl group at position 5 and a methoxy group at position 7 on the quinazolinone ring itself suggests that this molecule likely possesses intrinsic antioxidant capabilities. These electron-donating substituents can contribute to the stabilization of the molecule and its ability to neutralize free radicals. Further focused studies on this specific derivative are warranted to fully elucidate its antioxidant profile and pharmacological potential.

Structure Activity Relationship Sar Studies of 5 Hydroxy 7 Methoxyquinazolin 4 3h One and Its Derivatives

Importance of Substituent Position on the Quinazolinone Core

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on both the fused benzene (B151609) ring and the pyrimidine (B1678525) ring. nih.govmdpi.com SAR studies have consistently shown that positions 2, 3, 6, and 8 are particularly significant for modulating various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.govnih.gov

The substitution pattern dictates the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric conformation, which in turn govern its interaction with biological targets. nih.gov For instance, the introduction of different functional groups can lead to new hydrogen bonding interactions, π-π stacking, or hydrophobic interactions with a receptor's active site, thereby enhancing or diminishing the biological response. rsc.org While positions 2 and 3 are frequently modified to alter potency and selectivity, substitutions on the benzene moiety (positions 5, 6, 7, and 8) are critical for fine-tuning the electronic properties and pharmacokinetic profile of the compounds. nih.govtandfonline.com

PositionGeneral Importance in Biological ActivityKey References
2 Essential for antimicrobial, anti-inflammatory, and anticancer activities. Often substituted with alkyl, aryl, or heterocyclic groups. nih.gov, nih.gov
3 Crucial for modulating activity; substitutions with aromatic or heterocyclic rings often enhance potency. nih.gov, nih.gov
4 The keto group at position 4 is generally considered essential for the activity of 4(3H)-quinazolinones. nih.gov
6 & 8 Often substituted with halogens (e.g., bromo, iodo) to improve antimicrobial and cytotoxic activities. nih.gov, nih.gov
5 & 7 Less frequently substituted, but play a key role in modulating CNS penetration, bioavailability, and specific activities like cytotoxicity. nih.gov

Influence of Substituents at Position 2

Position 2 of the quinazolinone ring is a primary site for chemical modification to enhance biological activity. The nature of the substituent at this position significantly impacts the compound's therapeutic potential.

For Antimicrobial Activity : The presence of methyl, amine, or thiol groups at position 2 is considered essential for antimicrobial properties. nih.gov Studies have shown that substituting the methyl group with larger heterocyclic moieties like imidazole, triazole, or thiazole (B1198619) can lead to potent antibacterial and antifungal agents. mdpi.com

For Antioxidant Activity : The antioxidant capacity of 2-substituted quinazolinones is heavily influenced by the presence of hydroxyl and methoxy (B1213986) groups on an attached phenyl ring. For a 2-phenylquinazolin-4(3H)-one derivative to exhibit antioxidant activity, it typically requires at least one hydroxyl group, often in combination with a methoxy group or a second hydroxyl group at the ortho or para position of the phenyl ring. nih.gov

For Anticancer Activity : A wide variety of substituents at the C-2 position have been explored for anticancer effects. Incorporating a substituted phenyl or naphthyl ring can yield compounds with significant antiproliferative activity. mdpi.com Furthermore, inspired by the structure of potent kinase inhibitors, introducing a phenethyl-based substituent at the C-2 position has been shown to maintain crucial π–π stacking interactions within the active pocket of kinases like Aurora A. acs.orgacs.org In some series, a propyl substitution at the second position resulted in more potent anticancer activity compared to other analogues. rsc.org

Substituent at Position 2Associated Biological ActivitySpecific FindingsKey References
Methyl, Thiol, AmineAntimicrobialConsidered essential for activity. nih.gov
Substituted Phenyl RingAntioxidant, AnticancerRequires hydroxyl and/or methoxy groups for antioxidant effects. nih.gov Can confer potent antiproliferative activity. mdpi.com nih.gov, mdpi.com
Heterocyclic MoietiesAntimicrobialImidazole, triazole, and thiazole substitutions can yield potent compounds. mdpi.com mdpi.com
Phenethyl GroupAnticancer (Kinase Inhibition)Maintains π–π stacking interactions in the kinase active site. acs.org, acs.org

Influence of Substituents at Position 3

The N-3 position of the quinazolinone core is another critical site for derivatization. Substituents at this position can profoundly influence the molecule's interaction with its target, often by extending into a different region of the binding pocket.

SAR studies reveal that incorporating a substituted aromatic ring at this position is frequently essential for potent antimicrobial activity. nih.gov The electronic nature of the substituents on this phenyl ring can further modulate the activity. For example, the presence of methoxy or methyl groups on the phenyl ring at N-3 has been linked to higher antibacterial potency compared to other electron-donating or withdrawing groups. nih.gov

In the context of anticonvulsant activity, a 2-aminophenyl group at position 3 was found to increase efficacy. nih.gov Furthermore, attaching various heterocyclic systems, such as oxadiazoles (B1248032) and thiadiazoles, to position 3 has been a successful strategy for generating novel anticonvulsant agents. nih.gov For antiproliferative activity, the type of substituent at the N-3 position can significantly impact potency. nih.gov Generally, bulky and lipophilic groups at this position are favored for various biological activities.

Substituent at Position 3Associated Biological ActivitySpecific FindingsKey References
Substituted Aromatic RingAntimicrobialEssential for activity; methoxy and methyl groups on the phenyl ring can enhance potency. nih.gov
2-Amino Phenyl GroupAnticonvulsantIncreases anticonvulsant activity. nih.gov
Heterocyclic MoietiesAnticonvulsantOxadiazoles and thiadiazoles at this position yield active compounds. nih.gov
Allyl GroupAnticancer (Kinase Inhibition)In certain hybrid molecules, an allyl group at N-3 led to potent EGFR and BRAFV600E inhibition. nih.gov

Role of Substituents at Positions 5, 6, 7, and 8 (with specific focus on hydroxy and methoxy groups)

Substitutions on the fused benzene ring of the quinazolinone core are crucial for fine-tuning the electronic and pharmacokinetic properties of the molecule.

Position 5 : This position is rarely substituted in many classes of quinazolinone derivatives. nih.gov However, when it is, it can be specific for certain activities. For instance, substitution with a methoxy group has been noted in cardiovascular drugs, while other ether-linked groups are found in antimalarial compounds. nih.gov

Positions 6 and 7 : These positions are often unsubstituted, yet they play a vital role in modifying the reactivity of the quinazolinone ring and the compound's pharmacokinetic profile, particularly its bioavailability and ability to penetrate the central nervous system. nih.gov Methoxy groups at these positions, such as the one in 5-hydroxy-7-methoxyquinazolin-4(3H)-one, can reduce the reactivity of the ring. nih.gov In contrast, electron-withdrawing groups like halogens increase reactivity. nih.gov In some anticancer derivatives, dimethoxy substitutions at positions 6 and 7 were associated with increased cytotoxicity. tandfonline.com The presence of a methoxy or hydroxy group at position C7 is considered vital for certain biological activities, with studies on related flavonoid structures showing that replacing a methoxy with a hydroxy group at this position has no significant effect on binding affinity in some receptor pockets. researchgate.net

Position 8 : Halogenation at position 8, often with iodine or bromine, has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov Alkylation at this position has also been observed in compounds with anticonvulsant activity. nih.gov

For the specific case of 5-hydroxy-7-methoxy substitution, SAR studies on analogous flavonoid structures have provided valuable insights. The presence and interplay of hydroxyl and methoxy groups at positions 5 and 7 are vital for determining biological effects. researchgate.net For instance, the 5-hydroxyl group can form intramolecular hydrogen bonds with the C4-carbonyl group, which influences the planarity and electronic properties of the molecule. The 7-methoxy group, meanwhile, modulates lipophilicity and metabolic stability. The combination of a 5-hydroxyl and a 7-methoxy group often results in a unique biological profile compared to analogues with dimethoxy, dihydroxy, or single substitutions. researchgate.net

Position(s)Substituent(s)Role/ImportanceKey References
5 Methoxy/EtherCan be specific for cytotoxic, cardiovascular, or antimalarial activity. nih.gov
6, 7 DimethoxyAssociated with increased cytotoxicity in some anticancer agents. tandfonline.com
7 Methoxy/HydroxyVital for activity; modulates pharmacokinetics. Methoxy group can reduce ring reactivity. nih.gov, researchgate.net
8 Halogen (I, Br)Significantly improves antibacterial activity. nih.gov
5, 7 Hydroxy & MethoxyThe combination creates a unique electronic and lipophilic profile, influencing biological activity. The 5-OH can form an intramolecular H-bond with the C4-carbonyl. researchgate.net

Impact of Different Functional Groups and Hybridization Strategies

Modern drug design often employs the strategy of molecular hybridization, where two or more pharmacologically active scaffolds are combined into a single molecule to create a hybrid compound. nih.govresearchgate.net This approach aims to develop agents with improved affinity, better efficacy, or a dual mode of action that can help overcome drug resistance. nih.govrsc.org

Quinazolinone is an ideal scaffold for such hybridization. It has been successfully combined with various other heterocyclic systems, including:

Thiazole : Hybrid compounds of quinazolinone and thiazole have been evaluated for anticancer activity. nih.gov

Triazole and Oxadiazole : These five-membered heterocycles have been linked to the quinazolinone core to produce compounds with enhanced antitubercular and anticancer activities. rsc.org

Pyridine : Quinazolin-4-one/3-cyanopyridin-2-one hybrids have been developed as dual inhibitors of EGFR and BRAFV600E, showing potent antiproliferative effects. nih.gov

The SAR of these hybrids reveals that the linker connecting the two moieties, as well as the substitution patterns on both heterocyclic systems, are critical for the final biological activity. For example, in a series of quinazolinone-triazole hybrids, electron-donating groups on the quinazolinone ring and electron-withdrawing groups on the triazole ring were found to enhance antitubercular activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazolinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for activity and in designing more potent molecules. unar.ac.idresearchgate.net

In a typical 3D-QSAR study, a series of analogues is aligned based on a common core structure (e.g., the quinazolin-4-one scaffold). nih.gov CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA evaluates additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. unar.ac.id

Key findings from QSAR studies on quinazolinone derivatives include:

Model Development : Robust and predictive QSAR models have been successfully developed for quinazolinone analogues as EGFR inhibitors, with high correlation coefficients (R²) and predictive abilities (R²pred). nih.govresearchgate.net

Contour Maps : The 3D contour maps generated from these models provide a visual guide for drug design. For example, a CoMSIA contour map might show regions where bulky, electron-withdrawing, or hydrogen-bond-donating groups would be favorable or unfavorable for activity. unar.ac.id

Design of Novel Compounds : Based on the insights from QSAR models, novel compounds with predicted high activity can be designed. unar.ac.idresearchgate.net For instance, models have guided the structural optimization of antifolates targeting thymidylate synthase. nih.gov

These computational models serve as a powerful tool to rationalize the experimental SAR data and to prioritize the synthesis of new derivatives with a higher probability of success, thereby accelerating the drug discovery process.

Computational and Mechanistic Studies of 5 Hydroxy 7 Methoxyquinazolin 4 3h One

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how quinazolinone derivatives interact with protein targets.

Derivatives of the quinazolin-4(3H)-one scaffold have been investigated as inhibitors for a wide range of protein targets implicated in cancer and other diseases. Docking studies have revealed that these compounds can effectively fit into the binding sites of several key proteins:

EGFR (Epidermal Growth Factor Receptor): Quinazolin-4(3H)-one derivatives have been shown to act as ATP competitive type-I inhibitors against EGFR kinase. They interact with the DFG motif residues in the ATP-binding site, which is crucial for inhibiting the kinase's activity. nih.gov

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Similar to EGFR, these compounds show inhibitory activity against VEGFR2, a key target in angiogenesis. nih.gov

PARP1 (Poly(ADP-ribose) polymerase-1) and BRD4 (Bromodomain-containing protein 4): In the search for dual-target inhibitors for breast cancer, quinazolinone derivatives were designed to co-target PARP1 and BRD4. nih.gov Docking simulations predicted that these compounds could form key hydrogen bonds within the active sites of both proteins. nih.gov For PARP1, the interaction often involves the backbone atoms of Gly863, while for BRD4, the interaction is similar to that of known inhibitors like RVX-208. nih.gov

The stability and specificity of the ligand-protein complex are determined by interactions with key amino acid residues in the target's binding pocket. For quinazolin-4(3H)-one derivatives, these interactions primarily involve hydrogen bonds and hydrophobic interactions.

Against EGFR: Docking analyses have identified crucial hydrogen bond interactions with residues such as Met793 and Thr790 . nih.gov Pi-cation interactions with Lys745 and pi-alkyl interactions with Val726 , Ala743 , and Leu844 also contribute to the binding. nih.gov A key interaction for EGFR inhibition is with Asp855 of the DFG motif. nih.gov

Against PARP1 and BRD4: For dual-target inhibitors, hydrogen bonds are critical. With PARP1, two hydrogen bonds were observed with the backbone of Gly863 . nih.gov In the case of BRD4, key hydrogen bonding interactions were identified with the amide group of Asn433 . nih.gov

Target ProteinKey Interacting Amino Acid ResiduesType of Interaction
EGFRMet793, Thr790, Asp855Hydrogen Bond
EGFRLys745Pi-Cation
EGFRVal726, Ala743, Leu844Pi-Alkyl
PARP1Gly863Hydrogen Bond
BRD4Asn433Hydrogen Bond

Molecular docking studies can predict the binding affinity of a ligand to its target, often expressed as a binding energy (in kcal/mol) or as an inhibition constant (IC50). For a series of quinazolin-2,4-dione analogues targeting the main protease (Mpro) of SARS-CoV-2, docking studies showed binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg While these are not for the exact compound , they illustrate the potential binding strength of the general scaffold.

Experimental validation of related compounds has shown potent inhibitory activity. For example, certain quinazolin-4(3H)-one derivatives exhibited strong enzyme inhibitory activity against CDK2, with IC50 values as low as 0.173 ± 0.012 µM. nih.gov

Compound ClassTarget ProteinPredicted/Measured Value
Quinazolin-2,4-dione AnaloguesSARS-CoV-2 MproBinding Energy: -7.9 to -9.6 kcal/mol
Quinazolin-4(3H)-one Derivative (Compound 2i)CDK2IC50: 0.173 ± 0.012 µM
Quinazolin-4(3H)-one Derivative (Compound 3i)CDK2IC50: 0.177 ± 0.032 µM

Molecular Dynamics Simulations to Elucidate Ligand-Target Stability

While specific molecular dynamics (MD) simulation studies for 5-hydroxy-7-methoxyquinazolin-4(3H)-one were not identified, this computational method is a standard and crucial step following molecular docking. frontiersin.org MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to confirm the stability of the binding mode predicted by docking. These simulations can reveal how the ligand and protein adjust their conformations to achieve an optimal fit and can help in calculating binding free energies more accurately.

In Silico Screening and Virtual Ligand Screening Approaches

In silico screening, including virtual ligand screening, is a powerful strategy for discovering novel drug candidates from large chemical databases. frontiersin.org This approach has been successfully applied to the quinazolinone scaffold. For instance, researchers have used virtual screening tools to dock libraries of synthesized quinazolinone derivatives into the active site of target proteins like human AKT1, a key protein in cancer signaling pathways. nih.gov Such studies help prioritize compounds for synthesis and biological testing, accelerating the drug discovery process. frontiersin.orgnih.gov

Elucidation of Molecular Mechanisms of Action

Computational studies are instrumental in clarifying the molecular mechanisms by which quinazolin-4(3H)-one derivatives exert their biological effects. By visualizing the binding modes, researchers can determine the type of inhibition. For example, docking analysis revealed that certain derivatives act as ATP competitive type-I inhibitors against EGFR and HER2, while simultaneously acting as ATP non-competitive type-II inhibitors against CDK2. nih.gov This level of detail is crucial for understanding how these compounds can achieve multi-target effects and for guiding the design of more selective and potent inhibitors.

Future Research Directions and Therapeutic Potential

Rational Design of Novel 5-hydroxy-7-methoxyquinazolin-4(3H)-one Derivatives with Enhanced Specificity and Potency

The future development of therapeutics based on this compound hinges on the rational design of new derivatives. Structure-activity relationship (SAR) studies are crucial in this regard, as they reveal how chemical modifications influence biological activity. nih.gov For the quinazolinone core, substitutions at positions 2, 3, 6, and 7 are known to significantly impact pharmacological effects. nih.govnih.gov

By strategically modifying the this compound structure, researchers can aim to:

Enhance Target Binding: Introducing various substituents at the 2-position can significantly enhance inhibitory activity. mdpi.com For example, adding aryl groups with specific substitutions (halogens, nitro, or methoxy (B1213986) groups) can improve binding to targets like microtubules. mdpi.com

Improve Selectivity: Fine-tuning the chemical structure can lead to derivatives that are more selective for a specific biological target, thereby reducing off-target effects.

Optimize Pharmacokinetic Properties: Modifications can improve properties like solubility and bioavailability, which are essential for a drug's effectiveness. mdpi.com For instance, incorporating polar groups can increase water solubility. mdpi.com

One of the best strategies for designing potent agents is to explore existing drugs in nonclinical development to identify and prioritize privileged structural patterns. nih.gov This approach, combined with SAR data, will guide the synthesis of novel this compound derivatives with superior therapeutic profiles.

Exploration of Multi-Targeting Strategies Based on the Quinazolinone Scaffold

The complexity of diseases like cancer and Alzheimer's has highlighted the limitations of the "one drug, one target" approach. rsc.org Consequently, multi-target-directed ligands (MTDLs) have emerged as a promising strategy. researchgate.net The quinazolinone scaffold is particularly well-suited for developing such agents due to its ability to interact with multiple biological targets. nih.govnih.gov

Future research on this compound should explore its potential as a scaffold for multi-targeting drugs. nih.gov This could involve designing derivatives that simultaneously inhibit multiple pathways involved in a disease's progression. For example, quinazoline (B50416) derivatives have been developed as inhibitors of multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, which are crucial for tumor growth and angiogenesis. nih.govnih.gov In Alzheimer's disease, quinazolinone derivatives have been designed to target both cholinesterases and β-secretase (BACE-1). nih.gov

The polypharmacology of quinazoline-based compounds, including their effects on various kinases and other enzymes, offers a rich field for developing innovative, multi-targeted therapies for complex diseases. nih.govacs.org

Development of Eco-Friendly Synthetic Methods for Substituted Quinazolinones

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact. tandfonline.comresearchgate.net Future work on this compound and its derivatives should prioritize the development of eco-friendly synthetic methods.

Several green techniques have been successfully applied to the synthesis of quinazolinones:

Use of Greener Solvents: Replacing hazardous organic solvents with water or deep eutectic solvents (DES) can significantly reduce the environmental footprint of the synthesis process. tandfonline.comresearchgate.netnih.gov

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without a catalyst offers a cleaner and simpler approach. researchgate.net

Energy-Efficient Methods: Techniques like microwave irradiation can shorten reaction times and reduce energy consumption compared to conventional heating methods. tandfonline.comresearchgate.netresearchgate.net

Recyclable Catalysts: When catalysts are necessary, using heterogeneous or recyclable catalysts, such as those based on magnetic nanoparticles, can improve the sustainability of the process. nih.govnih.gov

Recent research has demonstrated the synthesis of quinazolinones using H2O2 as a green oxidant and DMSO as a carbon source, further expanding the toolkit for sustainable synthesis. acs.org Adopting these methods will be crucial for the environmentally responsible development of new quinazolinone-based drugs. rsc.org

Green Chemistry ApproachDescriptionAdvantagesReference
Microwave IrradiationUtilizes microwave energy to heat the reaction.Short reaction times, high yields, mild conditions. tandfonline.comresearchgate.netresearchgate.net
Deep Eutectic Solvents (DES)Using a mixture of compounds (e.g., choline (B1196258) chloride and urea) as a solvent.Environmentally friendly, can be reusable. tandfonline.com
Aqueous MediaUsing water as the reaction solvent.High yields, simple work-up, environmentally friendly. researchgate.net
H2O2 OxidantUsing hydrogen peroxide as a green oxidizing agent.Sustainable, metal- and additive-free conditions. researchgate.netacs.org

Identifying New Biological Targets for Quinazolin-4(3H)-one Derivatives

While the quinazolinone scaffold is well-known for its activity against targets like EGFR, recent research has unveiled a host of new potential biological targets. tandfonline.com Exploring the activity of this compound derivatives against these emerging targets could unlock new therapeutic applications.

Some of the novel targets for quinazolinone derivatives include:

PARP-1 and STAT3: Dual inhibitors of these targets are being investigated for cancer therapy. tandfonline.comtandfonline.com

USP7: This deubiquitinase is a promising target in oncology, and quinazolin-4(3H)-one derivatives have been identified as potent inhibitors. nih.gov

HDAC6: Selective inhibitors of histone deacetylase 6 based on the quinazolin-4(3H)-one scaffold have shown promising anticancer activity. nih.gov

Aurora Kinases: These enzymes are involved in cell cycle regulation, and quinazolinone derivatives have been developed as inhibitors for cancer treatment. acs.org

Papain-like Protease (PLpro): This enzyme, found in viruses like SARS-CoV-2, has been identified as a target for quinazolinone-based antiviral agents. nih.gov

Systematic screening of derivatives of this compound against a panel of these and other novel targets could lead to the discovery of first-in-class medicines for a variety of diseases.

Advanced Preclinical Models for Efficacy Assessment (non-human, in vitro/in vivo)

To thoroughly evaluate the therapeutic potential of novel this compound derivatives, robust preclinical models are essential. These models provide critical data on efficacy and mechanism of action before any consideration for human trials.

In Vitro Models:

Cell-Based Assays: A wide range of human cancer cell lines (e.g., MGC-803 for gastric cancer, MCF-7 for breast cancer) can be used to assess the antiproliferative and cytotoxic effects of new compounds. nih.govnih.govjst.vn

Enzyme Inhibition Assays: These assays are used to determine the potency of derivatives against specific molecular targets, such as kinases or proteases, and to calculate IC50 values. nih.gov

Cell Cycle Analysis: Flow cytometry can be employed to understand how a compound affects the cell cycle, for instance, by inducing cell cycle arrest at a particular phase. nih.gov

In Vivo Models:

Zebrafish Models: The zebrafish model is increasingly used in drug discovery due to its rapid development and genetic tractability. It has been successfully used to evaluate the anticancer effects of quinazolin-4(3H)-one derivatives. nih.gov

Rodent Models: Animal models, such as rats in the Morris water maze test for Alzheimer's disease, are crucial for assessing the in vivo efficacy of drug candidates on cognitive function and other disease hallmarks. nih.govnih.gov Tumor xenograft models in mice are also a standard for evaluating the antitumor potential of new compounds. nih.gov

The use of these advanced preclinical models will be vital for validating the therapeutic potential of new derivatives and selecting the most promising candidates for further development. nih.gov

Preclinical Model TypeExample ApplicationPurposeReference
In Vitro (Cell Lines)MTT assays on MGC-803 and BGC-823 gastric cancer cells.Determine cytotoxicity and antiproliferative activity. nih.gov
In Vitro (Enzyme Assay)Ub-AMC assays to measure USP7 catalytic domain inhibition.Quantify inhibitory potency (IC50) against a specific target. nih.gov
In Vivo (Zebrafish)Zebrafish gastric cancer MGC-803 cell model.Evaluate in vivo anticancer effects in a whole organism. nih.gov
In Vivo (Rodent)Aβ-induced Morris water maze rat model for Alzheimer's.Assess cognitive improvement and neuroprotective effects. nih.gov
Ex VivoImmunohistochemistry on hippocampal rat brains.Analyze protein level changes in tissues after treatment. nih.gov

Leveraging Computational Chemistry for Accelerated Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and optimization of new drug candidates. researchgate.netglobethesis.com For derivatives of this compound, these in silico methods can significantly accelerate the research and development process. rsc.org

Key computational techniques include:

Molecular Docking: This method predicts the preferred binding orientation of a molecule to a target protein, helping to understand binding modes and prioritize compounds for synthesis. tandfonline.comrsc.orgrjpbr.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction. nih.govtandfonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the potency of newly designed molecules. nih.gov

In Silico ADMET Prediction: These computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. tandfonline.comrsc.orgrjpbr.com

By integrating these computational approaches, researchers can more efficiently design novel this compound derivatives with a higher probability of success, ultimately reducing the time and cost of bringing new therapies to the clinic. researchgate.netnih.govijpscr.info

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-hydroxy-7-methoxyquinazolin-4(3H)-one?

The synthesis typically involves cyclization of substituted anthranilic acid derivatives or condensation reactions using microwave-assisted protocols to enhance yield and regioselectivity. Key steps include:

  • Intermediate formation : Reacting 2-amino-4-methoxybenzoic acid with urea or thiourea under reflux conditions in ethanol or acetic acid to form the quinazolinone core.
  • Functionalization : Hydroxylation at the 5-position via oxidative demethylation or hydroxyl group introduction using catalytic systems like Pd/C or FeCl₃ .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization in ethanol for high-purity yields (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.1 ppm). Carbonyl (C=O) signals appear at ~δ 160–165 ppm in 13C NMR .
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and methoxy (2850–2950 cm⁻¹) groups.
  • HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 207) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. How is in vitro biological activity evaluated for this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) per CLSI guidelines .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation after 48-hour exposure .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive binding protocols .

Advanced Research Questions

Q. How can regioselectivity challenges in quinazolinone functionalization be addressed?

  • Protecting groups : Temporarily block the 5-hydroxy group with acetyl or benzyl groups during methoxy substitution to prevent undesired side reactions .
  • Microwave synthesis : Enhances reaction specificity; e.g., 150°C for 15 minutes in DMF achieves >90% regioselectivity for 7-methoxy positioning .

Q. What crystallographic methods elucidate intermolecular interactions in this compound?

  • Single-crystal X-ray diffraction : Resolves hydrogen bonding (e.g., N–H⋯O interactions, ~2.8 Å) and π-π stacking (3.4–3.6 Å) using Mo Kα radiation (λ = 0.71073 Å). Data refinement via SHELXL .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O⋯H/N⋯H contributions >30%) using CrystalExplorer .

Q. How can contradictions in reported biological activity data be resolved?

  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., identical cell lines, serum-free media).
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may explain variability in IC₅₀ values .

Q. What strategies optimize reaction conditions for high-purity yields?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing byproduct formation .
  • Catalyst optimization : Pd(OAc)₂ with ligand systems (e.g., Xantphos) enhances coupling efficiency in cross-coupling reactions .

Q. How can structural modifications enhance bioactivity while maintaining low toxicity?

  • SAR studies : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position to boost antimicrobial potency without increasing cytotoxicity .
  • Prodrug design : Mask the hydroxyl group as a phosphate ester to improve bioavailability, followed by enzymatic activation in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.